N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
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Description
The compound belongs to a class of organic compounds known for their diverse biological activities and complex molecular structures. These compounds often contain quinazolinone moieties, which are of significant interest in medicinal chemistry due to their pharmacological properties.
Synthesis Analysis
The synthesis of similar quinazolinone derivatives typically involves multi-step organic reactions, including Sonogashira cross-coupling, Steglich esterification, and cyclization processes. These methods are known for producing high yields and purity levels. For example, the synthesis of related compounds has been achieved through reactions involving 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-3-carbaldehyde with N-(2-iodophenyl)acetamide, followed by characterization through IR, 1H-NMR, and Mass spectral analysis (Durgadas et al., 2013).
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
This study examines the metabolism of chloroacetamide herbicides, including their metabolic activation pathway which may involve compounds structurally related to N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide. The research highlights the complex metabolic processes these compounds undergo in human and rat liver microsomes, potentially informing toxicological and environmental assessments of similar compounds (Coleman et al., 2000).
Structural Aspects and Properties of Salt and Inclusion Compounds
Investigating amide-containing isoquinoline derivatives, this study explores their structural aspects, including reactions with mineral acids and the formation of gels and crystalline salts. Such research can shed light on the physicochemical properties and potential applications of N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide in materials science or pharmaceuticals (Karmakar et al., 2007).
Design and Synthesis for Analgesic and Anti-inflammatory Activities
This research focuses on the synthesis of quinazolinyl acetamides and their evaluation for analgesic and anti-inflammatory activities. By examining the therapeutic potentials of quinazoline derivatives, the study provides insights into the possible pharmacological applications of compounds similar to N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide (Alagarsamy et al., 2015).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-30-20-12-11-16(24)13-18(20)25-21(28)14-27-19-10-6-5-9-17(19)22(26-23(27)29)15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYACORTNMJYRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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